molecular formula C11H8N2 B1598011 1-(2-Isocyanophenyl)pyrrole CAS No. 350829-07-1

1-(2-Isocyanophenyl)pyrrole

Cat. No. B1598011
M. Wt: 168.19 g/mol
InChI Key: GAIZUWDVESDVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isocyanophenyl)pyrrole is a biochemical used for proteomics research . It has a molecular formula of C11H8N2 and a molecular weight of 168.19 .


Synthesis Analysis

1-(2-Isocyanophenyl)pyrroles have been prepared and they react in moderate to good isolated yields with aldehydes (or ketones), oxiranes, and acetals in the presence of catalytic amounts of diethyl ether–boron trifluoride . This reaction leads to the formation of pyrrolo[1,2-a]quinoxalines . Another synthesis method involves the NiBr2 (dppe)/Zn system promoting C–H annulation of 1-(2-iodophenyl)-1H-pyrroles with alkynes resulting in pyrrolo[1,2-a]quinolines .


Molecular Structure Analysis

The specific charge distribution in a pyrrole molecule and its relatively high polarization are significant sources of the intermolecular interaction in pyrrole dimer systems .


Chemical Reactions Analysis

1-(2-Isocyanophenyl)pyrroles react in moderate to good isolated yields with aldehydes (or ketones), oxiranes, and acetals in the presence of catalytic amounts of diethyl ether–boron trifluoride to give pyrrolo[1,2-a]quinoxalines . They also react with Eschenmoser’s salt to form dimethyl (pyrrolo[1,2-a]quinoxalin-4-ylmethyl)ammonium iodides .


Physical And Chemical Properties Analysis

1-(2-Isocyanophenyl)pyrrole has a molecular formula of C11H8N2 and a molecular weight of 168.19 . More detailed physical and chemical properties are not available in the current literature.

Safety And Hazards

While specific safety and hazard information for 1-(2-Isocyanophenyl)pyrrole is not available, it’s important to handle all chemicals with care, following appropriate safety protocols .

properties

IUPAC Name

1-(2-isocyanophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIZUWDVESDVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377746
Record name 1-(2-isocyanophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isocyanophenyl)pyrrole

CAS RN

350829-07-1
Record name 1-(2-isocyanophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Isocyanophenyl)pyrrole
Reactant of Route 2
1-(2-Isocyanophenyl)pyrrole
Reactant of Route 3
Reactant of Route 3
1-(2-Isocyanophenyl)pyrrole
Reactant of Route 4
Reactant of Route 4
1-(2-Isocyanophenyl)pyrrole
Reactant of Route 5
Reactant of Route 5
1-(2-Isocyanophenyl)pyrrole
Reactant of Route 6
Reactant of Route 6
1-(2-Isocyanophenyl)pyrrole

Citations

For This Compound
18
Citations
K Kobayashi, T Matoba, S Irisawa, T Matsumoto… - Chemistry …, 1998 - journal.csj.jp
When 1-(2-isocyanophenyl)pyrrole was treated with a catalytic amount of boron trifluoride, pyrrolo[1,2-a] quinoxaline was obtained almost quantitatively. The reaction in the presence of …
Number of citations: 50 www.journal.csj.jp
K Kobayashi, S Irisawa, T Matoba… - Bulletin of the …, 2001 - journal.csj.jp
1-(2-Isocyanophenyl)pyrroles have been prepared. They react in moderate to good isolated yields with aldehydes (or ketones), oxiranes, and acetals in the presence of catalytic …
Number of citations: 35 www.journal.csj.jp
L Banfi, R Riva - Organic reactions, 2004 - Wiley Online Library
Isocyanides are a very special class of organic compounds, which may behave as acyl anion equivalents. However, with very few exceptions, isocyanides do not react with carbonyl …
Number of citations: 369 onlinelibrary.wiley.com
N NN - Quinoxalines: Synthesis, Reactions, Mechanisms and …, 2016 - books.google.com
A special method for the synthesis of pyrrolo [1, 2-a] quinoxalines using the PA4 synthon has not been developed. However, during the production of pyrrolo-1, 4-benzodiazepines by …
Number of citations: 2 books.google.com
K La-Ongthong, P Naweephattana… - The Journal of …, 2020 - ACS Publications
Reactions of o-alkynylisocyanobenzenes with a variety of alkanethiols (Alk-SH) provide the corresponding bis-thiolated indole derivatives. The advantages of the reaction include metal-…
Number of citations: 11 pubs.acs.org
A Dömling, I Ugi - Angewandte Chemie International Edition, 2000 - Wiley Online Library
Multicomponent reactions (MCRs) are fundamentally different from two‐component reactions in several aspects. Among the MCRs, those with isocyanides have developed into popular …
Number of citations: 950 onlinelibrary.wiley.com
M Giustiniano, A Basso, V Mercalli… - Chemical Society …, 2017 - pubs.rsc.org
The term functionalized isocyanides refers to all those isocyanides in which a neighbouring functional group can finely tune the reactivity of the isocyano group or can be exploited in …
Number of citations: 329 pubs.rsc.org
VA Mamedov, VA Mamedov - Quinoxalines: Synthesis, Reactions …, 2016 - Springer
Derivatives of pyrrolo[1,2-a]quinoxalines (Fig. 3.1) have valuable characteristics and, in particular, marked biological activity and are a subject of constant interest. In spite of this, …
Number of citations: 2 link.springer.com
JM Wallace - 2003 - researchrepository.wvu.edu
Using a palladium-catalyzed reductive N-heteroannulation method previously discovered in our labs, a 20 mmol synthetic route to methyl indole-4-carboxylate has been developed. …
Number of citations: 3 researchrepository.wvu.edu
M Rezaie Kahkhaie, N Hazeri… - Iranian Journal of …, 2020 - Springer
In this article, a one-pot three-component synthesis of 3-aminoisoxazolmethylnaphthol derivatives has been developed using Fe 3 O 4 –NHPhSO 3 H as a recyclable heterogeneous …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.